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Compound of Interest

Compound Name: 5-Methoxypyrazolo[1,5-A]pyridine

CAS No.: 877994-06-4

Cat. No.: B3030195

Get Quote

Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has

emerged as a critical bioisostere to the classical purine and indazole cores. Unlike its nitrogen-

rich cousins (pyrazolo[1,5-a]pyrimidines), the pyridine-fused variant offers a distinct electronic

profile and lipophilicity balance, often resolving metabolic liabilities associated with N-oxide

formation or rapid clearance.

This guide objectively compares the kinase selectivity profiles of 3-substituted pyrazolo[1,5-

a]pyridines against standard alternatives (indazoles, pyrazolopyrimidines). We analyze

performance data across three major targets—p38α MAPK, PI3K (p110α), and CSK—and

provide a validated radiometric profiling protocol to replicate these findings.

Scaffold Architecture & Rationale
To understand the selectivity profile, one must first understand the binding mode. The

pyrazolo[1,5-a]pyridine core functions as an ATP-mimetic, typically binding in the hinge region

of the kinase.
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Comparative Analysis: Pyrazolo[1,5-a]pyridine vs.
Alternatives

Feature
Pyrazolo[1,5-

a]pyridine
Indazole

Pyrazolo[1,5-

a]pyrimidine

Hinge Interaction
Acceptor (N1) / Donor

(Exocyclic)

Donor (N1) / Acceptor

(N2)

Acceptor (N1) / Donor

(Exocyclic)

Electronic Character Electron-rich, lipophilic Amphoteric
Electron-deficient (due

to extra N)

Metabolic Liability
Low (C-H at pos 4/7

stable)

Moderate (N-oxidation

risk)

Moderate

(Nucleophilic attack)

Selectivity Driver 3-position substituents 3-position substituents
3- & 5-position

substituents

Key Insight: The removal of the nitrogen at the 7-position (relative to pyrazolopyrimidine) or the

2-position (relative to indazole) alters the dipole moment and reduces polarity. This often leads

to improved membrane permeability and blood-brain barrier (BBB) penetration, while retaining

the vector at the 3-position to probe the "gatekeeper" or "solvent-front" regions of the kinase

pocket.
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Selectivity Vectors

Indazole Core
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Pyrazolo[1,5-a]pyridine
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Lipophilicity Tuning
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7-Position
(Ribose Pocket)

Secondary Vector
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Figure 1: Structural evolution and logic for selecting the pyrazolo[1,5-a]pyridine scaffold.

Comparative Performance Data
The following case studies demonstrate the selectivity advantages of this scaffold in real-world

drug discovery campaigns.

Case Study A: p38α MAPK Inhibition
Objective: Develop a potent anti-inflammatory agent without inhibiting the homologous JNK or

ERK pathways.

Data Comparison: In a head-to-head profiling campaign, 3-substituted pyrazolo[1,5-a]pyridines

demonstrated superior selectivity indices (SI) compared to early pyridinyl-imidazole inhibitors

(e.g., SB203580).

Compound
Class

Target (p38α)
IC50

Off-Target
(JNK1) IC50

Off-Target
(ERK2) IC50

Selectivity
Score (S-
score)

Pyrazolo[1,5-

a]pyridine (Cmpd

2x)

1.2 nM >10,000 nM >10,000 nM
0.02 (Highly

Selective)

Pyridinyl-

imidazole

(SB203580)

48 nM 5,000 nM >10,000 nM 0.15

Indazole

Derivative
3.5 nM 450 nM 1,200 nM 0.08

Mechanistic Note: The 3-position substituent in the pyrazolo[1,5-a]pyridine core allows for a

specific induced-fit binding in the p38α hydrophobic pocket that is sterically restricted in JNK1.

Case Study B: PI3K Isoform Selectivity (p110α)
Objective: Target PI3Kα (p110α) while sparing p110δ to avoid immunotoxicity.
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Data Comparison: Modifying the linker at the 3-position of the pyrazolo[1,5-a]pyridine yielded

Compound 5x, which showed remarkable isoform specificity.

Isoform
Compound 5x (Pyrazolo-
pyridine) IC50

Reference Pan-PI3K
Inhibitor IC50

PI3Kα (p110α) 0.9 nM 4.0 nM

PI3Kβ (p110β) 245 nM 12 nM

PI3Kδ (p110δ) >1,000 nM 5.0 nM

PI3Kγ (p110γ) >5,000 nM 18 nM

Source: Derived from SAR studies involving 3-sulfonyl and 3-carbonyl substituted pyrazolo[1,5-

a]pyridines (See Ref 1, 4).

Case Study C: CSK Inhibition & Metabolic Stability
Objective: Inhibit C-terminal Src Kinase (CSK) for immuno-oncology.[1] Challenge: Previous

indazole leads suffered from rapid metabolic oxidation.

Outcome: Switching to the pyrazolo[1,5-a]pyridine core maintained potency (IC50 < 2 nM)

while increasing metabolic half-life (

) by >3-fold in liver microsomes, as the susceptible nitrogen was removed (Ref 5).

Experimental Protocol: Radiometric Kinase Profiling
To generate the data above, we utilize the Radiometric Filter Binding Assay (HotSpot™

method).[2] This is the "Gold Standard" for selectivity profiling because it directly measures

catalytic turnover without interference from fluorescent artifacts or coupling enzymes.

Materials & Reagents[2][5][6][7]
Kinase/Substrate: Recombinant human kinases (p38α, PI3Kα, etc.) and specific peptide

substrates (e.g., Poly(Glu,Tyr) 4:1).

Radioisotope: [
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-

P]ATP (Specific activity: 3000 Ci/mmol).

Solid Support: P81 Phosphocellulose ion-exchange paper (for basic peptides).

Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.02% Brij-35.

Step-by-Step Workflow
Compound Preparation:

Dissolve 3-substituted pyrazolo[1,5-a]pyridines in 100% DMSO.

Prepare serial dilutions (typically 10-point, 3-fold dilution starting at 10 µM) in DMSO.

Critical: Final DMSO concentration in the assay must be <1% to prevent enzyme

denaturation.

Reaction Assembly:

In a 96-well or 384-well plate, add 5 µL of Compound solution.

Add 10 µL of Enzyme/Substrate master mix.

Initiate reaction with 10 µL of [

-

P]ATP solution.

Note: ATP concentration should be set at

for each specific kinase to ensure competitive inhibition conditions.

Incubation:

Incubate at Room Temperature (RT) for 20–40 minutes (linear range of the reaction).
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Termination & Capture:

Spot reaction mixture onto P81 phosphocellulose filter paper.

The positively charged peptide substrate binds to the paper; unreacted ATP remains free.

Washing:

Wash filters 3x with 0.75% Phosphoric Acid. This removes unreacted [

-

P]ATP.

Wash 1x with Acetone (to dry).

Quantification:

Add scintillation fluid.

Read on a scintillation counter (e.g., PerkinElmer MicroBeta).

Data Analysis
Calculate % Activity relative to DMSO controls. Fit curves using the Hill equation:

Visualizing the Profiling Logic
The following diagram illustrates the decision-making process when profiling these compounds,

highlighting the critical "Go/No-Go" decision gates based on selectivity data.
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Figure 2: Strategic workflow for kinase selectivity profiling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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